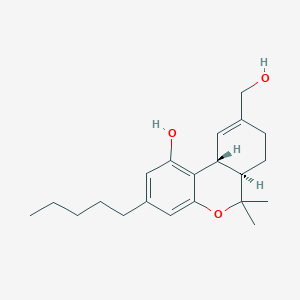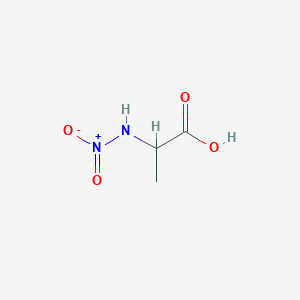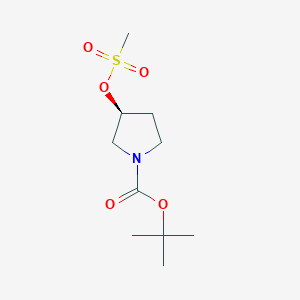
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
The compound "(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate" is a chiral pyrrolidine derivative that is relevant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl pyrrolidine carboxylate derivatives and their synthesis, characterization, and applications. For instance, the large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, is optimized for the production of nicotinic acetylcholine receptor agonists .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include debenzylation, ring hydrogenation, and one-pot transformations . Another synthesis approach for a chiral pyrrolidine derivative involves the use of tert-butoxy and cyano groups to create an enantiopure coordination partner for cations . These methods highlight the complexity and precision required in the synthesis of chiral pyrrolidine derivatives, which would be applicable to the synthesis of "(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate".
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the absolute structure of one such compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations . This level of analysis is crucial for understanding the properties and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl pyrrolidine carboxylate derivatives can be inferred from the synthesis and characterization of Schiff base compounds derived from similar starting materials . These reactions typically involve the coupling of an amino group with an aromatic aldehyde to form the Schiff base, which is a common reaction in organic synthesis that can lead to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. Intramolecular hydrogen bonding, as observed in some of the synthesized compounds, can significantly influence the stability and reactivity of the molecule . Additionally, thermal and spectroscopic analyses, such as FTIR, NMR, and DFT studies, provide insights into the stability and electronic properties of these compounds .
Aplicaciones Científicas De Investigación
Metabolic Pathway Characterization
In the study of CP-533,536, a prostaglandin E2 agonist, the metabolism of the compound was investigated, revealing the involvement of cytochrome P450 isoforms in the oxidation of the tert-butyl moiety. This research highlights the compound's role in metabolic pathways, particularly in liver microsomes and human cytochrome P450 isoforms (Prakash et al., 2008).
Chemical Synthesis and Transformations
The compound has been used in various chemical synthesis processes. For instance, it underwent palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its utility in the synthesis of complex organic compounds (Wustrow & Wise, 1991).
Synthesis of Piperidine Derivatives
The compound served as a precursor in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This showcases its application in the creation of novel organic structures with potential pharmaceutical relevance (Moskalenko & Boev, 2014).
Development of Antibacterial Agents
In the context of developing new antibacterial agents, the compound's derivatives have been investigated for their in vitro and in vivo antibacterial activities. This research emphasizes the potential of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate derivatives in the development of novel therapeutic agents (Bouzard et al., 1992).
Crystal Structure Analysis
The crystal structure of derivatives of the compound has been characterized, providing insights into their molecular and supramolecular arrangements. This is crucial for understanding the compound's properties and potential applications in material science and drug design (Naveen et al., 2007).
Application in Macrocyclic Inhibitor Synthesis
The compound has been utilized in the synthesis of macrocyclic Tyk2 inhibitors, demonstrating its application in the creation of highly functionalized organic molecules for potential therapeutic use (Sasaki et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452707 | |
| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | |
CAS RN |
132945-75-6 | |
| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-Boc-3-methanesulfonyloxy-pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

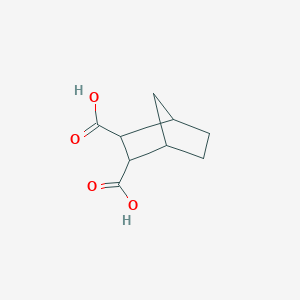
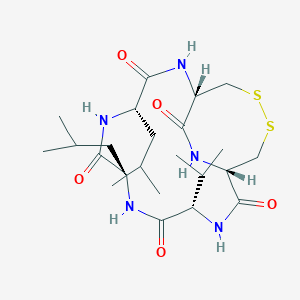
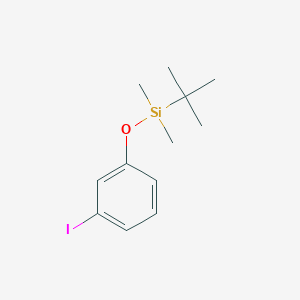




![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)


